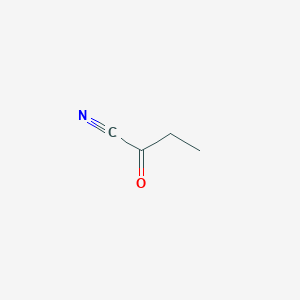

2-Oxobutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4390-78-7 |

|---|---|

Molecular Formula |

C4H5NO |

Molecular Weight |

83.09 g/mol |

IUPAC Name |

propanoyl cyanide |

InChI |

InChI=1S/C4H5NO/c1-2-4(6)3-5/h2H2,1H3 |

InChI Key |

JQLHQBWQAFDAGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C#N |

Origin of Product |

United States |

Nomenclature and Fundamental Structural Aspects of 2 Oxobutanenitrile Propionyl Cyanide

Systematic and Common Chemical Nomenclature

The identity of a chemical compound is fundamentally established through its nomenclature. For the compound with the molecular formula C₄H₅NO, there are both systematic and common names in use.

The systematic name, as determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, is 2-oxobutanenitrile . chemistrysteps.com This name is derived from the parent alkane chain, which is butane, indicating a four-carbon chain. The suffix "-nitrile" signifies the presence of a -C≡N functional group, which is assigned to the first carbon (C1). chemistrysteps.com The prefix "oxo-" indicates a ketone functional group (C=O), and its position is specified by the locant "2-".

A widely used common name for this compound is propionyl cyanide . nih.gov This name is based on the acyl group attached to the cyanide (-CN) moiety. The propionyl group (CH₃CH₂C=O) is derived from propionic acid. Other synonyms found in chemical literature include 2-ketobutyronitrile and propiononitrile.

Table 1: Synonyms for this compound

| Nomenclature Type | Name |

|---|---|

| Systematic (IUPAC) | This compound |

| Common | Propionyl Cyanide |

| Other | 2-Ketobutyronitrile |

| Other | Propiononitrile |

Key Functional Groups and Electronic Characteristics

This compound is characterized by the presence of two key functional groups on adjacent carbon atoms, which profoundly influence its chemical properties.

Nitrile Group (-C≡N): This functional group consists of a carbon atom triple-bonded to a nitrogen atom. The nitrile group is a strong electron-withdrawing group due to the high electronegativity of nitrogen.

Ketone Group (C=O): This is a carbonyl group where the carbon atom is double-bonded to an oxygen atom. The ketone group is also electron-withdrawing.

The juxtaposition of the ketone and nitrile groups at the C2 and C1 positions, respectively, results in a molecule with distinct electronic features. The presence of these two electron-withdrawing groups leads to a significant polarization of the molecule. The electron density is pulled towards the oxygen and nitrogen atoms, creating a partial positive charge on the carbonyl carbon and the carbon of the nitrile group. This electronic arrangement makes the carbonyl carbon a primary site for nucleophilic attack.

Research on related α-keto nitriles has provided insights into their electronic structure and reactivity. For instance, studies on the synthesis of related compounds like 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile highlight the reactivity of the oxobutanenitrile core. mdpi.com The infrared spectra of such compounds show characteristic bands for the nitrile (C≡N) group around 2247 cm⁻¹ and the carbonyl (C=O) group around 1685 cm⁻¹. mdpi.com

Consideration of Isomeric Forms within the Oxobutanenitrile Class

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For the molecular formula C₄H₅NO, several isomers exist within the oxobutanenitrile class, differing in the position of the oxo group.

3-Oxobutanenitrile (B1585553): Also known as acetoacetonitrile, this is a constitutional isomer where the oxo group is at the C3 position. guidechem.comchemicalbook.com It is a beta-keto nitrile.

4-Oxobutanenitrile (B1583811): In this isomer, the oxo group is at the C4 position, making it a gamma-keto nitrile.

A computational study on C₄H₅NO compounds explored the relative stability of various isomers. mdpi.com This research highlights the vast number of possible structures for a given molecular formula and the importance of precise nomenclature to distinguish between them.

Table 2: Isomers of Oxobutanenitrile

| Isomer Name | Position of Oxo Group | Class |

|---|---|---|

| This compound | C2 | Alpha-keto nitrile |

| 3-Oxobutanenitrile | C3 | Beta-keto nitrile |

| 4-Oxobutanenitrile | C4 | Gamma-keto nitrile |

Reactivity and Mechanistic Understanding of 2 Oxobutanenitrile Chemistry

General Reactivity of α-Keto-Nitrile Systems

The unique chemical nature of α-keto-nitriles like 2-Oxobutanenitrile stems from the presence of two electrophilic centers: the carbonyl carbon and the nitrile carbon. openstax.orglumenlearning.com This dual reactivity allows for a range of chemical transformations, making these compounds valuable intermediates in organic synthesis.

The structure of this compound features both a ketone carbonyl group (C=O) and a nitrile group (C≡N). Both functional groups contain a carbon atom with multiple bonds to a more electronegative atom (oxygen or nitrogen), rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. openstax.orglumenlearning.com

Nucleophilic addition can occur at either the carbonyl carbon or the nitrile carbon. The reaction of nitriles with strong nucleophiles, such as Grignard reagents, results in the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.org Similarly, nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. In molecules like this compound, the specific site of attack often depends on the nature of the nucleophile and the reaction conditions. The presence of both the nitrile and another activating group can enhance the reactivity of the molecule toward nucleophiles. mdpi.com For instance, in the Strecker synthesis, a related reaction, a cyanide ion attacks an imine to form an α-amino nitrile, showcasing the susceptibility of the cyano group to nucleophilic addition. masterorganicchemistry.com

The carbonyl and nitrile functionalities in α-keto-nitriles can undergo various reduction and oxidation reactions. The choice of reagent dictates the final product.

The reduction of the nitrile group can lead to different products depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the nitrile to a primary amine. openstax.orgpressbooks.pub In contrast, milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can facilitate the partial reduction of a nitrile to an aldehyde. pressbooks.pubnih.gov The ketone moiety can also be reduced to a secondary alcohol using agents like sodium borohydride (B1222165) or LiAlH₄. evitachem.com

| Reaction Type | Reagent(s) | Functional Group Transformed | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Nitrile | Primary Amine openstax.orgpressbooks.pub |

| Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Nitrile | Aldehyde pressbooks.pubnih.gov |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol evitachem.com |

| Oxidation | Pd(II) catalyst, Benzoquinone | α,β-position (of α-cinnamyl derivative) | α,β,γ,δ-diene nih.gov |

Nitriles are classified as carboxylic acid derivatives because they can be hydrolyzed to produce carboxylic acids. pressbooks.pub This transformation can proceed under either acidic or basic aqueous conditions. openstax.orglibretexts.org

The mechanism for acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen. lumenlearning.comlibretexts.org This step increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.com Following the nucleophilic attack, a series of proton transfers occurs, leading to a tautomerization event that forms an amide intermediate. openstax.org This amide can then undergo further hydrolysis under the reaction conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. openstax.orgpressbooks.pub

This hydrolytic conversion is a fundamental and useful reaction of nitriles. openstax.org

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Beyond transformations of the existing functional groups, this compound and related systems are key substrates in reactions that build more complex molecular skeletons.

The α-carbon atom in this compound (the -CH₂- group situated between the carbonyl and nitrile groups) possesses acidic protons. The acidity of these alpha hydrogen atoms allows for the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. msu.edu While esters and nitriles are generally less acidic than ketones, their enolates can be prepared and utilized in synthesis. msu.edu

This enolate anion is a potent carbon-based nucleophile. It can react with various electrophiles, including acid chlorides, in what is known as an acylation reaction. The nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acid chloride, followed by the departure of the chloride leaving group, results in the formation of a new carbon-carbon bond and the introduction of an additional acyl group. This reaction provides a pathway to more complex dicarbonyl compounds.

A significant reaction of α-keto-nitriles involves coupling with arenediazonium salts to form arylhydrazones. cdnsciencepub.comresearchgate.net Research has shown that the reaction of arenediazonium salts with precursors like 3-aminocrotononitrile (B73559) leads directly to 2-arylhydrazono-3-oxobutanenitriles. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves an initial diazonium coupling at the C2-vinylic carbon, which is then followed by the hydrolysis of the substituent at the C3 position (e.g., an amino group) to the required oxo (ketone) functionality. cdnsciencepub.comresearchgate.netcdnsciencepub.com This process efficiently creates a new carbon-nitrogen bond, yielding the stable hydrazone product. numberanalytics.com

These reactions have been carried out with a variety of substituted arenediazonium salts, demonstrating the versatility of this method for synthesizing a range of 2-arylhydrazono-3-oxobutanenitrile derivatives. researchgate.netresearchgate.net The products are typically stable, crystalline solids. cdnsciencepub.com

| Aryl Group in Diazonium Salt (Ar in Ar-N₂⁺) | Resulting 2-Arylhydrazono-3-oxobutanenitrile | Reference |

| Phenyl | 2-Phenylhydrazono-3-oxobutanenitrile | rsc.org |

| 4-Nitrophenyl | 2-(4-Nitrophenyl)hydrazono-3-oxobutanenitrile | cdnsciencepub.com |

| 4-Bromophenyl | 2-(4-Bromophenyl)hydrazono-3-oxobutanenitrile | cdnsciencepub.com |

| 4-Methylphenyl | 2-(4-Methylphenyl)hydrazono-3-oxobutanenitrile | cdnsciencepub.com |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)hydrazono-3-oxobutanenitrile | cdnsciencepub.com |

Intramolecular Cyclization Reactions

The dual functionality of α-keto nitriles like this compound, possessing both an electrophilic ketone and a nitrile group, makes them valuable precursors for intramolecular cyclization reactions to form a variety of heterocyclic structures. These reactions often proceed by leveraging the reactivity of both functional groups, either sequentially or in a concerted fashion.

Research has demonstrated that derivatives of this compound are versatile building blocks for synthesizing heterocycles. For instance, 2-ethoxymethylene-3-oxobutanenitrile (B1139541), a derivative of 3-oxobutanenitrile (B1585553) (a constitutional isomer of this compound), readily reacts with dinucleophiles like hydrazines and amidines. organic-chemistry.orgethz.ch These reactions lead to the formation of substituted pyrazoles and pyrimidines, respectively. organic-chemistry.orgethz.ch The process typically involves an initial addition-elimination at the ethoxymethylene group, followed by a cyclization step involving the ketone and nitrile moieties. Similarly, reaction with 3-amino-1,2,4-triazole yields a bicyclic triazolo-pyrimidine. organic-chemistry.org

Another significant class of intramolecular cyclizations involves the formation of cyclopropanes. α-Diazo-β-ketonitriles, which can be derived from the corresponding β-ketonitriles, undergo highly efficient rhodium-catalyzed intramolecular cyclopropanation reactions. youtube.com These substrates show unique reactivity, particularly in their ability to cyclopropanate arenes and both tri- and tetrasubstituted alkenes, a reaction that often fails with other similar acceptor-substituted diazo compounds. byjus.com The resulting α-cyano-α-ketocyclopropanes are themselves useful intermediates for further transformations. byjus.com

Furthermore, derivatives such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo intramolecular cyclization to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. savemyexams.comrsc.org This transformation proceeds via a nucleophilic 5-exo-trig cyclization, where the aniline (B41778) nitrogen attacks the ketone, followed by an oxidation step. savemyexams.comrsc.org

Table 1: Examples of Intramolecular Cyclization Reactions Involving β-Keto Nitrile Scaffolds

| Reactant Type | Reagent/Catalyst | Product Type | Reaction Class | Reference |

|---|---|---|---|---|

| 2-Ethoxymethylene-3-oxobutanenitrile | Hydrazines | Substituted Pyrazoles | Condensation/Cyclization | organic-chemistry.org |

| 2-Ethoxymethylene-3-oxobutanenitrile | Amidines | Substituted Pyrimidines | Condensation/Cyclization | organic-chemistry.org |

| α-Diazo-β-ketonitrile | Rh₂(OAc)₄ | α-Cyano-α-ketocyclopropane | Intramolecular Cyclopropanation | youtube.combyjus.com |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | Base/Oxidant (DMSO) | 2-(3-Oxoindolin-2-ylidene)acetonitrile | Nucleophilic Cyclization/Oxidation | savemyexams.comrsc.org |

Carbon-Carbon Bond Cleavage Processes

The carbon-carbon bond adjacent to the carbonyl group in this compound is susceptible to cleavage under various conditions, a process often referred to as decyanation. This reactivity provides synthetic routes to other important chemical classes, such as α-ketoesters and α-ketoamides.

A notable transformation is the oxidative decyanation of β-ketonitriles. Under visible-light-promoted, catalyst-free conditions, β-ketonitriles can react with alcohols in the presence of dioxygen to yield α-ketoesters. testbook.comlibretexts.orgmdpi.com The proposed mechanism involves the generation of singlet oxygen, which facilitates oxidative C-H bond functionalization and subsequent cleavage of the C-C sigma bond between the carbonyl carbon and the cyano-bearing carbon. testbook.comlibretexts.org Similarly, a catalyst-free oxidative decyanation–amidation reaction has been developed using primary amines and a sodium carbonate-hydrogen peroxide adduct to synthesize α-ketoamides from β-ketonitriles. scispace.com

Reductive decyanation represents another key C-C bond cleavage pathway. This process, which replaces the nitrile group with a hydrogen atom, can be achieved under various conditions, including dissolving metal reductions or catalytic hydrogenation. wikipedia.org For α-aminonitriles, a related class of compounds, reductive decyanation often proceeds through an iminium cation intermediate following the loss of the cyanide ion. wikipedia.org The development of methods using N-heterocyclic carbene boranes and super electron donors has provided new avenues for the reduction of activated nitriles like malononitriles and α-cyanoesters. wikipedia.org In some tandem processes, the heterolytic cleavage of a carbon-carbon bond in α-aryl ketonitriles is a key step in the formation of functionalized indenes. chemeurope.com

Table 2: Summary of Carbon-Carbon Bond Cleavage Reactions for β-Keto Nitriles

| Process | Reagents/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Decyanation-Esterification | Alcohol, O₂, Visible Light | α-Ketoesters | Metal-free C-C cleavage | testbook.comlibretexts.orgrsc.org |

| Oxidative Decyanation-Amidation | Primary Amine, Na₂CO₃·1.5H₂O₂ | α-Ketoamides | Catalyst-free amidation | scispace.com |

| Reductive Decyanation | Reducing agents (e.g., dissolving metals, hydrides) | Ketones | Replacement of CN with H | wikipedia.org |

| Tandem Dimerization/Cleavage | K₃Fe(CN)₆, NaOAc | Functionalized Indenes | Heterolytic C-C cleavage | chemeurope.com |

Carbon-Nitrogen Bond Formation

The electrophilic nature of the carbonyl carbon and the unique reactivity of the nitrile group in this compound allow for numerous carbon-nitrogen bond-forming reactions. These transformations are fundamental for the synthesis of nitrogen-containing heterocycles and other valuable organic molecules. slideshare.net The primary methods involve the reaction of nucleophilic nitrogen sources with the electrophilic carbon of the ketone. ias.ac.in

The reaction of the ketone in this compound with primary amines leads to the formation of an imine through a condensation reaction, which typically requires an acid catalyst. libretexts.org This process can be the first step in a reductive amination sequence to produce secondary amines. libretexts.org

More complex C-N bond formation occurs when this compound derivatives are used as synthons for heterocycles. As previously mentioned, the reaction of 2-ethoxymethylene-3-oxobutanenitrile with various dinitrogen nucleophiles like hydrazines and amidines is a powerful method for constructing pyrazole (B372694) and pyrimidine (B1678525) rings. organic-chemistry.orgethz.ch The reaction with hydrazine (B178648) derivatives involves an initial addition-elimination followed by an intramolecular cyclization where the amino group attacks the nitrile, leading to the heterocyclic product. organic-chemistry.org Similarly, 2-arylhydrazono-3-oxobutanenitriles, formed from the coupling of aryldiazonium salts with 3-oxobutanenitrile, serve as building blocks for 1,2,3-triazoles and fused triazolopyridines. slideshare.netsavemyexams.com

Table 3: Selected Carbon-Nitrogen Bond Formation Reactions

| Reactant Type | Nitrogen Nucleophile | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Ketone (general) | Primary Amine | Imine | Nucleophilic Addition/Condensation | libretexts.org |

| 2-Ethoxymethylene-3-oxobutanenitrile | Substituted Hydrazines | Pyrazoles | Heterocycle Synthesis | organic-chemistry.org |

| 2-Ethoxymethylene-3-oxobutanenitrile | Arylamidines | Pyrimidines | Heterocycle Synthesis | organic-chemistry.org |

| 2-Arylhydrazono-3-oxobutanenitrile | Hydroxylamine Hydrochloride | Oxadiazoles | Heterocycle Synthesis | slideshare.net |

| 2-Arylhydrazono-3-oxobutanenitrile | Malononitrile | 1,2,3-Triazolo[4,5-b]pyridines | Heterocycle Synthesis | slideshare.net |

Cyanide-Catalyzed Transformations

Principles of Cyanide Nucleophilic Catalysis

Cyanide ion (CN⁻) is a unique and powerful nucleophilic catalyst, particularly for reactions involving aldehydes. latech.edu Its catalytic activity stems from a combination of properties: it is a potent nucleophile, its electron-withdrawing nature can stabilize key anionic intermediates, and it is an excellent leaving group. testbook.comsciencemadness.org This set of characteristics enables the reversal of the normal polarity of a carbonyl group, a concept known as "umpolung". wikipedia.orgmdpi.com

The catalytic cycle, exemplified by the classic benzoin (B196080) condensation, begins with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of an aldehyde. byjus.comwikipedia.org This reversible addition forms a cyanohydrin intermediate. byjus.com Under the basic conditions of the reaction, the proton on the carbon that was formerly the carbonyl carbon becomes acidic due to the strong electron-withdrawing effect of the adjacent nitrile group. pearson.com Deprotonation of this cyanohydrin generates a resonance-stabilized carbanion. sciencemadness.org This carbanion is the key "umpolung" species, where the original electrophilic carbonyl carbon has been transformed into a potent nucleophile. ias.ac.in

This nucleophilic intermediate can then attack a second electrophile (such as another aldehyde molecule). Following this C-C bond formation, a proton transfer and subsequent elimination of the highly stable cyanide ion regenerates the carbonyl group and releases the catalyst to participate in another cycle. wikipedia.orgpearson.com The ability of hydroxide (B78521) to act as a catalyst in these reactions is limited because it lacks the ability to stabilize the crucial carbanion intermediate and is not as effective a leaving group as cyanide. pearson.com

Benzoin Condensation and Michael-Stetter Reactions in Context

The principles of cyanide catalysis are classically demonstrated in the Benzoin and Stetter reactions, both of which are relevant to the chemistry of this compound and related α-keto compounds.

The Benzoin Condensation is the cyanide-catalyzed dimerization of two aldehydes (typically aromatic) to form an α-hydroxy ketone. testbook.comwikipedia.org In the context of this compound, a cross-benzoin type reaction could be envisioned. While the classic reaction involves two aldehydes, variations using α-keto esters as the electrophilic partner have been developed. acs.org Given the structural similarity, this compound could potentially act as the electrophilic component, reacting with an aldehyde-derived acyl anion equivalent. The reaction's reversibility means the outcome would be thermodynamically controlled. wikipedia.org

The Stetter Reaction is the cyanide- or N-heterocyclic carbene (NHC)-catalyzed 1,4-conjugate addition of an aldehyde (acting as an acyl anion equivalent) to a Michael acceptor. wikipedia.orgijcrt.org This reaction is a powerful tool for synthesizing 1,4-dicarbonyl compounds and their analogues, such as 4-keto nitriles. ijcrt.orgresearchgate.net While this compound itself is not a Michael acceptor, α,β-unsaturated nitriles are effective substrates in this reaction. wikipedia.orgacs.org Therefore, the Stetter reaction provides a direct synthetic route to the 4-oxobutanenitrile (B1583811) scaffold. The reaction competes with the 1,2-addition (Benzoin condensation), but because the Stetter addition is generally irreversible and leads to a more stable product, it is often the favored pathway. organic-chemistry.org

Elucidation of Reaction Mechanisms and Intermediates

Understanding the transient species formed during reactions is crucial for optimizing conditions and developing new transformations. In the context of this compound and related compounds, key intermediates include acyl nickel hydride species in hydrocyanation reactions and the Breslow intermediate in certain C-C bond-forming reactions.

Acyl Nickel Hydride Species: Nickel-catalyzed hydrocyanation is a significant industrial process for adding H-CN across a double bond. researchgate.net Mechanistic studies indicate the involvement of nickel hydride species. In one proposed cycle, a Ni(0) complex reacts with HCN to form a nickel hydride intermediate. researchgate.net An alkene can then insert into the Ni-H bond. Subsequent reductive elimination from the resulting alkylnickel cyanide complex yields the nitrile product and regenerates the Ni(0) catalyst. researchgate.net In other proposed pathways, particularly for hydrocyanation using reagents like AIBN as a source of the cyano group, a Ni(I)-CN species is suggested as a key intermediate that delivers the cyanide to the alkene. researchgate.net Side reactions can occur where nickel hydride and alkylnickel species react to form hydrogen or an alkane, respectively, leading to catalyst deactivation. thieme-connect.de These intermediates are central to the synthesis of nitriles from alkenes.

Breslow Intermediate: In reactions catalyzed by N-heterocyclic carbenes (NHCs), such as thiazolium salts (derived from thiamine (B1217682), vitamin B1), the Breslow intermediate is the central mechanistic player. rsc.orgmountainscholar.org This intermediate was first proposed by Ronald Breslow in the 1950s to explain the catalytic action of thiamine in biochemical reactions, which functions analogously to cyanide. ethz.chsciencemadness.org

The formation of the Breslow intermediate begins with the deprotonation of the acidic proton on the thiazolium salt to generate the nucleophilic NHC. rsc.org The NHC then attacks an aldehyde, forming a zwitterionic adduct. A subsequent proton transfer creates the key enaminol structure known as the Breslow intermediate. ijcrt.orgmountainscholar.org This species is effectively a nucleophilic acyl anion equivalent, embodying the "umpolung" of the aldehyde's reactivity. rsc.org This nucleophilic intermediate is responsible for the C-C bond formation in both the Benzoin and Stetter reactions. rsc.orgijcrt.org Despite its central role, the Breslow intermediate is often elusive and has been challenging to isolate and characterize directly, though stable analogues have been prepared and studied to provide insight into its reactivity. scispace.comnih.gov

Applications of 2 Oxobutanenitrile As a Synthetic Building Block

Construction of Heterocyclic Compounds

The dual functionality of the oxobutanenitrile core provides a reactive scaffold for the synthesis of heterocyclic compounds, which are fundamental structures in medicinal chemistry and materials science. smolecule.com Derivatives such as 3-oxobutanenitrile (B1585553) are key reagents in building these ring systems.

Derivatives of 2-oxobutanenitrile are effective precursors for the synthesis of pyrazole (B372694) and pyrimidine (B1678525) rings. Research has demonstrated that 2-ethoxymethylene-3-oxobutanenitrile (B1139541), a versatile trifunctional reagent, reacts with hydrazines to form substituted pyrazoles. sci-hub.se Similarly, its reaction with amidines leads to the formation of pyrimidine compounds. sci-hub.se These reactions provide a direct route to pyrazolic and pyrimidinic structures, which are known to possess interesting pharmacological properties. sci-hub.se Another derivative, 2-benzylidene-3-oxobutanenitrile (B8620368), also serves as a building block for pyrimidines through its reaction with NCN-binucleophiles like guanidine, yielding 2-aminopyrimidine-5-carbonitriles. vulcanchem.com

| Reactant (Oxobutanenitrile Derivative) | Co-reactant | Resulting Scaffold |

| 2-Ethoxymethylene-3-oxobutanenitrile | Hydrazines | Pyrazole sci-hub.se |

| 2-Ethoxymethylene-3-oxobutanenitrile | Amidines | Pyrimidine sci-hub.se |

| 2-Benzylidene-3-oxobutanenitrile | Guanidine | 2-Aminopyrimidine-5-carbonitrile vulcanchem.com |

The reactivity of the oxobutanenitrile framework extends to the creation of more complex, fused heterocyclic systems. For instance, 2-ethoxymethylene-3-oxobutanenitrile can react with dinitrogen nucleophiles, such as 2-aminobenzimidazole, to produce condensed pyrimidines. sci-hub.se The synthesis of oxazine (B8389632) derivatives has also been reported using oxobutanenitriles as starting materials. windows.netscribd.com One study detailed a one-pot reaction involving 3-oxobutanenitrile to yield (1,3) oxazine structures. scribd.com

Furthermore, these compounds are instrumental in synthesizing quinazolinones. Derivatives of oxobutanenitrile have been designed and synthesized to create novel quinazolinone-based molecules. openalex.orgmedscape.com Research has also shown the synthesis of quinazoline-based condensed heterocycles starting from related structures. researchgate.net The versatility of the oxobutanenitrile scaffold is highlighted by its use in preparing a variety of fused systems, including pyrazolo[1,5-a]pyrimidines from 4-phenyl-3-oxobutanenitrile. rsc.org

Table 2: Examples of Fused Heterocyclic Synthesis

| Oxobutanenitrile Derivative | Reactant Type | Fused System |

|---|---|---|

| 2-Ethoxymethylene-3-oxobutanenitrile | Dinitrogen Nucleophiles | Fused Pyrimidines sci-hub.se |

| 3-Oxobutanenitrile | Various | (1,3) Oxazines scribd.com |

| Oxobutanenitrile Derivatives | Various | Quinazolinones openalex.orgmedscape.com |

A significant application of oxobutanenitrile derivatives is in the synthesis of pyrrole (B145914) frameworks, which are present in numerous drug candidates. mdpi.comnih.gov A concise and efficient three-component reaction has been developed using 3-oxobutanenitrile, α-hydroxyketones, and anilines to construct the key pyrrole structure. mdpi.comntu.edu.sg This method has proven effective for synthesizing several pyrrole-based drug candidates, demonstrating high atom efficiency. mdpi.com The reaction provides a powerful tool for creating diverse libraries of pyrrole compounds for further optimization and study. mdpi.comntu.edu.sg

For example, the reaction between 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, and 4-fluoroaniline (B128567) produces a pyrrole that is a selective COX-2 inhibitor. mdpi.com This synthetic route has also been applied to generate precursors for antituberculosis drug candidates. ntu.edu.sgresearchgate.net

Role in Polymer Chemistry and Advanced Materials Development

The chemical properties of oxobutanenitriles make them suitable for applications in materials science, particularly in the development of polymers and other advanced materials. Derivatives like 2-methyl-3-oxobutanenitrile (B1198327) can be used as building blocks for functional polymers with specific, desirable properties. smolecule.com These polymers have potential uses in fields such as catalysis and electronic devices. smolecule.com Emerging research indicates that the unique chemical structure of 3-oxobutanenitrile allows it to serve as a foundational component for creating novel polymeric materials. The versatility of these compounds also extends to their use in creating specialized coatings.

Use as an Intermediate in the Synthesis of Diverse Organic Molecules for Industrial Applications

This compound and its related structures are valuable intermediates in the synthesis of a wide range of organic compounds for industrial use, including pharmaceuticals and agrochemicals. smolecule.com The compound known as 3-formylpropiononitrile, an isomer, is used as an intermediate for synthesizing drugs. chembk.com The dual functional groups allow these compounds to act as Michael acceptors, facilitating conjugate addition reactions that help form more complex molecules. This property is particularly valuable in the large-scale production of fine chemicals. evitachem.com

Contributions to Complex Molecular Architectures and Carbon Skeletons

The oxobutanenitrile scaffold is a crucial reagent for constructing complex molecular architectures and carbon skeletons. Its ability to participate in conjugate additions and nucleophilic substitutions makes it highly valuable for building intricate molecules from simpler precursors. Research has shown its utility in synthesizing complex structures such as 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. mdpi.com Furthermore, the condensation reaction of acetonitrile (B52724) with esters of bulky groups, such as adamantane, in the presence of sodium hydride yields derivatives like 4-(1-adamantyl)-3-oxobutanenitrile, demonstrating its role in assembling sterically demanding molecular frameworks. researchgate.net This capacity to serve as a foundational unit for adding complex substituents is essential in modern organic synthesis. google.com

Advanced Spectroscopic and Structural Characterization of 2 Oxobutanenitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and conformation of atoms.

The structure of 2-Oxobutanenitrile (CH₃-CO-CH₂-CN) contains three distinct proton environments and four unique carbon environments, which would be reflected in its ¹H and ¹³C NMR spectra.

Proton NMR (¹H NMR): The ¹H NMR spectrum is expected to show three signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (in the enol form) protons. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the adjacent carbonyl and nitrile groups.

The methyl protons (CH₃) , being adjacent to the carbonyl group, would appear as a singlet in the downfield region, typically around 2.2-2.5 ppm.

The methylene protons (CH₂) are situated between two electron-withdrawing groups (carbonyl and nitrile), leading to a significant downfield shift, expected to be a singlet around 3.5-4.0 ppm.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum will display four distinct signals, one for each carbon atom in a unique chemical environment. libretexts.orgresearchgate.netupi.edu

The carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield, typically in the range of 190-200 ppm. libretexts.org

The nitrile carbon (C≡N) shows a characteristic signal in the range of 115-125 ppm.

The methylene carbon (-CH₂-) , positioned between the carbonyl and nitrile groups, will be downfield shifted compared to a typical alkane methylene group.

The methyl carbon (-CH₃) , attached to the carbonyl group, will be the most upfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | CH₃ | 2.2 - 2.5 | Singlet | Adjacent to C=O group. |

| CH₂ | 3.5 - 4.0 | Singlet | Between C=O and C≡N groups. | |

| ¹³C | C=O | 190 - 200 | N/A | Carbonyl carbon. libretexts.org |

| C≡N | 115 - 125 | N/A | Nitrile carbon. | |

| CH₂ | 40 - 50 | N/A | Methylene carbon. |

NMR spectroscopy is a key tool for investigating the dynamic and structural isomers of molecules in solution. auremn.org.brnih.gov For this compound, this includes the study of tautomerism and conformational isomers.

Keto-Enol Tautomerism: this compound can exist in equilibrium between its keto and enol forms. The enol form would give rise to a distinct set of NMR signals, including a vinyl proton and a hydroxyl proton. The relative populations of these tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium can be influenced by solvent polarity and temperature.

Conformational Analysis: Rotation around the C-C single bonds in this compound leads to different conformers. The relative stability of these conformers is governed by steric and electronic effects. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the spatial proximity of protons, providing insights into the predominant conformation in solution. While specific studies on this compound are not readily available, analysis of related small molecules shows that NMR is a primary method for such conformational studies. auremn.org.brcopernicus.org In some derivatives, intramolecular hydrogen bonding could play a role in stabilizing certain conformations, which can be probed by observing the chemical shift and temperature dependence of labile protons. biorxiv.orgbiorxiv.org

For phosphorylated derivatives of this compound, ³¹P NMR spectroscopy is an indispensable tool for characterization. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, including its oxidation state, bonding, and coordination. nih.gov

In a hypothetical phosphorylated analog, such as one containing a phosphonate group, the ³¹P NMR spectrum would exhibit a signal whose chemical shift provides direct information about the phosphorus-containing moiety. The coupling between phosphorus and adjacent protons (³¹P-¹H coupling) or carbons (³¹P-¹³C coupling) can be observed in the respective NMR spectra, providing valuable information for structural elucidation and confirming connectivity. researchgate.netoxinst.com Studies on related phosphorylated butane derivatives demonstrate that ³¹P chemical shifts are pH-dependent, allowing for the determination of pKa values of the phosphonate group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its two primary functional groups: the ketone and the nitrile. libretexts.orglumenlearning.compressbooks.pub

C=O Stretch: The carbonyl group of the ketone will produce a strong, sharp absorption band in the region of 1705-1725 cm⁻¹. libretexts.orglumenlearning.com

C≡N Stretch: The nitrile group will show a characteristic absorption of medium intensity in the range of 2240-2260 cm⁻¹. This region of the IR spectrum has few other interfering absorptions, making the nitrile functional group readily identifiable. libretexts.org

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Ketone (C=O) | Stretch | 1705 - 1725 | Strong, Sharp |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

| Methylene (CH₂) | Bend (Scissoring) | ~1465 | Variable |

| Methyl (CH₃) | Bend (Asymmetric) | ~1450 | Variable |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used to deduce its structure. chemguide.co.uklibretexts.orglibretexts.org

For this compound (C₄H₅NO), the molecular weight is approximately 83.09 g/mol . The molecular ion peak (M⁺) would be observed at m/z = 83. The fragmentation of the molecular ion is expected to be directed by the functional groups. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. whitman.edumiamioh.edu

Possible fragmentation pathways for this compound include:

α-cleavage with loss of the methyl radical (•CH₃) to form an acylium ion at m/z = 68.

α-cleavage with loss of the cyanomethyl radical (•CH₂CN) to form an acylium ion at m/z = 43. This is often a very stable and prominent fragment for methyl ketones.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 83 | [CH₃COCH₂CN]⁺ | - | Molecular Ion (M⁺) |

| 68 | [COCH₂CN]⁺ | •CH₃ | α-cleavage |

| 43 | [CH₃CO]⁺ | •CH₂CN | α-cleavage |

| 42 | [CH₂CO]⁺ | •CH₂CN, H• | Rearrangement and loss |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.orgcaltech.edu This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing. youtube.comyoutube.com

While a crystal structure for this compound is not currently available in open literature, the application of this technique would yield invaluable structural information. A successful crystallographic analysis would require the growth of a single, high-quality crystal of the compound. The diffraction of X-rays by the crystal lattice would produce a pattern from which the electron density map of the molecule can be calculated, and subsequently, the atomic positions can be determined. nih.gov

Table 4: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C≡N, C-C, C-H). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-C=O). |

| Torsional (Dihedral) Angles | Angles describing the conformation around single bonds. |

| Molecular Conformation | The preferred three-dimensional shape of the molecule in the solid state. |

| Intermolecular Interactions | Non-covalent interactions such as dipole-dipole forces or weak hydrogen bonds. |

| Crystal Packing | The arrangement of molecules within the unit cell of the crystal. |

| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal lattice. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Absence of Conformational Studies on this compound Using Matrix Isolation Infrared Spectroscopy

Despite the utility of advanced spectroscopic techniques in elucidating molecular structures, a comprehensive search of scientific literature reveals a notable absence of studies specifically focused on the conformational analysis of this compound using matrix isolation infrared spectroscopy. This technique, which involves isolating molecules in an inert matrix at low temperatures, is a powerful tool for trapping and characterizing different conformational isomers that might be unstable at room temperature. The lack of such research on this compound means that detailed experimental data on its conformational landscape, including the vibrational frequencies and relative stabilities of its potential conformers, are not available in the public domain.

Matrix isolation infrared spectroscopy, when combined with computational chemistry methods, allows for the precise assignment of vibrational modes to specific conformers. This approach has been successfully applied to a wide range of molecules to understand the subtle interplay of forces that govern their three-dimensional structures. However, it appears that this compound has not yet been the subject of such detailed investigation.

Consequently, the creation of data tables detailing the experimental vibrational frequencies or the relative energies of different conformers of this compound, as determined by matrix isolation IR spectroscopy, is not possible at this time. Further experimental and theoretical research is required to characterize the conformational preferences and spectroscopic properties of this compound.

Theoretical and Computational Chemistry Studies on 2 Oxobutanenitrile

Electronic Structure and Bonding Analysis

The electronic landscape of a molecule dictates its reactivity and physical properties. For 2-oxobutanenitrile and its analogues, computational chemistry offers powerful tools to dissect this landscape.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in studying β-ketonitriles. Theoretical calculations at the MP2/6-31G(d,p) level, for instance, have been used to analyze the different tautomeric forms of these molecules. Such studies have indicated that the nitrile-keto form is the most stable, followed by the E isomer of the nitrile-enol A tautomer. unlp.edu.ar

In studies of related compounds, such as 2-anilinomethylene-3-oxobutanenitrile, DFT calculations at the B3LYP/6-31G** level have been employed to optimize the molecular geometry. researchgate.net These computational approaches are crucial for understanding the fundamental chemical reactivity and pushing the boundaries of organic synthesis. researchgate.net Furthermore, DFT calculations using methods like B3LYP with the 6-311+G(d,p) basis set are utilized to compute the HOMO-LUMO gap values of complex organic molecules.

Natural Bond Orbital (NBO) Formalism for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for understanding bonding and interactions within a molecule. For derivatives like 2-anilinomethylene-3-oxobutanenitrile, NBO analysis has been used to elucidate the bonding conditions. figshare.com This formalism allows for the estimation of bond orders, which can then be correlated with changes in bond lengths. figshare.com

NBO analysis on various sydnone (B8496669) methides, which share functional similarities, has shown that the negative charge is preferentially located on the exocyclic carbon atom, while the positive charge is primarily on the C5 atom in a vacuum. ossila.com This type of analysis provides a quantitative picture of electron density distribution and delocalization, which is key to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis, HOMO-LUMO Gap, and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical activity and kinetic stability of a molecule. researchgate.netcapes.gov.br

For a molecule related to this compound, 2-methylene-3-oxobutanenitrile, when attached to a fluorinated thienyl–substituted benzodithiophene donor, the resulting molecule (D-2) was part of a study investigating electro-optical properties. nih.govmdpi.com In a broader study of similar architectures, reduced optical band gaps of 2.45 eV and 2.28 eV were observed for related molecules, indicating enhanced absorption properties. nih.govmdpi.com The HOMO-LUMO gap for a similar class of compounds can be used to interpret properties such as activity and reactivity. researchgate.net

The charge distribution within a molecule, which can be analyzed through methods like NBO, is fundamental to its electrostatic interactions. In 2-anilinomethylene-3-oxobutanenitrile, the molecules in the crystal structure are stabilized primarily by electrostatic interactions. researchgate.net

Prediction of Molecular Properties

Computational models are not only used to understand existing data but also to predict molecular properties that may be difficult or impossible to measure experimentally.

Dipole Moment Calculations

The dipole moment is a measure of the separation of positive and negative charges in a molecule and is a key factor in how a molecule interacts with itself and its environment. For 2-anilinomethylene-3-oxobutanenitrile, the calculated dipole moment is 4.56 D, and the molecules in the crystal structure are primarily stabilized by electrostatic interactions. researchgate.netfigshare.com In a study of fluorinated donor materials, a derivative of this compound was part of a series where dipole moments were calculated, with values like 5.939 Debye and 3.661 Debye for some of the tailored molecules, indicating greater solubilities. nih.govmdpi.com

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. Computational studies on β-ketonitriles have been performed to analyze their fragmentation in mass spectrometry, which is correlated to their vibrational modes. unlp.edu.ar For derivatives like 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile, IR spectra are used for characterization, with specific wave numbers indicating the presence of functional groups like P=O, C=C, and CN. For instance, the CN stretching vibration is observed around 2252 cm⁻¹.

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactions. By simulating molecular interactions and energy landscapes, researchers can map out reaction pathways, identify fleeting transition states, and predict reaction outcomes with increasing accuracy. numberanalytics.com Methodologies such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are widely used to study the electronic structure of molecules and elucidate the energetic profiles of reaction coordinates. numberanalytics.com

The transition state, a transient, high-energy configuration along a reaction coordinate, governs the kinetics and selectivity of a chemical transformation. numberanalytics.com Computational methods are uniquely suited to locate and characterize these fleeting structures, which are nearly impossible to observe experimentally. mit.edu

While direct computational studies on the reaction pathways of the parent this compound are not extensively documented in the reviewed literature, significant research has been conducted on its derivatives, providing valuable mechanistic insights.

Diels-Alder Reactions: The reactivity of 2-benzylidene-3-oxobutanenitrile (B8620368) as a dienophile in [4+2] cycloaddition reactions has been investigated using DFT calculations at the B3LYP/6-31G(d) level. vulcanchem.com These studies, involving reactions with 2-methyl-1,3-butadiene, revealed a polar, normal electron-demand mechanism. The calculations showed a clear preference for endo selectivity, with a calculated activation energy (ΔG‡) of approximately 18 kcal/mol, leading to the formation of bicyclic adducts with high regioselectivity (>90%). vulcanchem.com

Oxidative Cyclization: The mechanism for the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles has been proposed and rationalized. acs.orgnih.gov The proposed pathway begins with the deprotonation of the α-carbon to the ketone, forming an enolate. This intermediate then attacks a molecule of dimethyl sulfoxide (B87167) (DMSO), which acts as the oxidant. nih.gov Subsequent deprotonation at the carbon alpha to the nitrile group, followed by the elimination of dimethyl sulfide (B99878) and water, leads to the cyclized indoline-3-one product. acs.orgnih.gov This proposed mechanism provides a clear sequence of elementary steps, each of which is amenable to detailed computational investigation to determine the corresponding transition states and activation barriers.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. ic.ac.uk By calculating the potential energy surface (PES), which maps the energy of a molecule as a function of its geometry, computational chemists can identify stable conformers (local minima on the PES) and the energy barriers for interconversion between them. plos.orgrsc.orgresearchgate.net

Studies on derivatives of this compound highlight the utility of these methods. For instance, the existence of possible conformers of 2-{[(3-fluorophenyl)amino]methylidene}-3-oxobutanenitrile was analyzed using molecular calculations at the B3LYP/6-31+G** level of theory. nih.goviucr.org Such analyses can reveal how different conformers might exhibit varying reactivity or spectroscopic properties. The investigation of intramolecular hydrogen bonding in compounds like (Z)-2-(2-bromophenylhydrazono)-3-oxobutanenitrile using DFT calculations further illustrates how computational methods can explain structural preferences. rsc.org

The construction of two-dimensional potential energy surfaces (2D PES) is a powerful technique to visualize the interconversion between different conformers. rsc.org By plotting energy against two key dihedral angles, these maps can reveal the lowest energy pathways for conformational change, identifying transition states as saddle points on the surface. rsc.orgresearchgate.net

Structure-Reactivity and Structure-Property Relationships from Computational Data

Computational data provides a quantitative foundation for understanding how a molecule's structure dictates its reactivity and physical properties. By calculating electronic descriptors, researchers can develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) to predict the behavior of new compounds. researchgate.netslideserve.com

A detailed analysis of 2-anilinomethylene-3-oxobutanenitrile using DFT and Natural Bond Orbital (NBO) formalism provides a clear example of this approach. researchgate.net NBO analysis allows for the calculation of atomic charges and Wiberg bond orders, which describe the electron distribution and bond strengths within the molecule. researchgate.net These calculations revealed that the molecule is effectively planar and possesses a significant dipole moment of 4.56 D, indicating that its crystal structure is primarily stabilized by electrostatic interactions. researchgate.net The analysis of resonance structures, supported by calculated bond orders, showed significant electron delocalization, with a notable contribution from a resonance form where a negative charge resides on the nitrile nitrogen and a positive charge on the aniline (B41778) nitrogen. researchgate.net This delocalization is influenced by the strong electron-withdrawing effect of the cyano group. researchgate.net

Table 1: Calculated Electronic Properties of 2-Anilinomethylene-3-oxobutanenitrile Data sourced from NBO formalism calculations. researchgate.net

| Parameter | Value | Description |

| Dipole Moment | 4.56 D | Indicates significant polarity and strong electrostatic interactions. |

| Natural Charge on O1 | -0.635 | High negative charge on the carbonyl oxygen atom. |

| Natural Charge on N1 | -0.562 | Negative charge on the aniline nitrogen atom. |

| Natural Charge on N2 | -0.428 | Negative charge on the nitrile nitrogen atom. |

| Wiberg Bond Order C2=C7 | 1.631 | Significant double bond character in the enamine system. |

| Wiberg Bond Order C8=O1 | 1.838 | Strong double bond character of the carbonyl group. |

| Wiberg Bond Order C9≡N2 | 2.872 | Strong triple bond character of the nitrile group. |

These calculated parameters directly inform the molecule's reactivity. The high negative charge on the carbonyl oxygen suggests it is a prime site for electrophilic attack or hydrogen bonding. Similarly, the bond orders confirm the conjugated π-system, which is crucial for its chemical behavior and spectroscopic properties. researchgate.net

Furthermore, QSAR models have been applied to derivatives to predict biological activity and toxicity, demonstrating the practical application of computational data in fields like medicinal chemistry. acs.org For example, QSAR analyses have been performed on related indole (B1671886) derivatives to understand their inhibitory activity against monoamine oxidase, correlating structural features with biological function. acs.orgnih.gov

Emerging Research Directions in Oxobutanenitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of current research is the development of "green" and economically viable methods for synthesizing β-ketonitriles, including 2-oxobutanenitrile. beilstein-journals.org These efforts aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key developments in sustainable synthesis include:

Catalyst-Free and Light-Promoted Reactions: Scientists have developed a method for converting β-ketonitriles into α-ketoesters using visible light under catalyst-free conditions. organic-chemistry.org This approach relies on singlet oxygen generation and represents a mild and environmentally friendly alternative to traditional oxidation methods. organic-chemistry.org

Solvent-Free Synthesis: An efficient and simple green synthesis has been reported for producing α-hydroxyphosphonates from γ-ketonitriles without the use of solvents. nih.govbenthamdirect.com This method utilizes magnesium oxide as a solid support, aligning with the principles of green chemistry. nih.govbenthamdirect.com

Economical Reagent-Based Syntheses: Research has demonstrated the successful acylation of the acetonitrile (B52724) anion with esters using the inexpensive base potassium tert-butoxide (KOt-Bu) under ambient, transition-metal-free conditions. beilstein-journals.orgresearchgate.net This method provides a rapid and efficient pathway to various β-ketonitriles from cheap and stable starting materials. researchgate.net

These innovative approaches are summarized in the table below, highlighting the shift towards more sustainable practices.

| Method | Key Features | Advantages | Reference |

| Visible Light Promotion | Catalyst-free conversion of β-ketonitriles to α-ketoesters | Green, mild conditions, avoids metal catalysts | organic-chemistry.org |

| Solvent-Free Synthesis | Uses magnesium oxide as a solid support for reacting γ-ketonitriles | Environmentally friendly, simple, efficient | nih.govbenthamdirect.com |

| Economical Base Catalysis | Employs inexpensive KOt-Bu for acylation of acetonitrile anion | Rapid, uses cheap/stable materials, transition-metal-free | beilstein-journals.orgresearchgate.net |

Exploration of Advanced Catalytic Systems and Stereoselective Syntheses

The exploration of novel catalysts is pivotal for enhancing the efficiency and selectivity of reactions involving this compound. Modern catalysis is moving beyond traditional methods to incorporate more sophisticated and specialized systems.

Recent advancements in catalysis include:

Copper-Catalyzed Aerobic Reactions: A novel copper-catalyzed aerobic synthesis of 4-oxobutanenitriles from γ,δ-unsaturated ketoximes has been developed. This reaction proceeds at room temperature using copper(0) powder as the catalyst and oxygen as the ideal oxidant, involving a radical intramolecular cyclization and C=C bond cleavage. rsc.orgacs.org

Iron Nanocomposite Catalysis: A recyclable, bifunctional iron nanocomposite has been shown to efficiently catalyze the synthesis of α-keto acids via the oxidation of alkenes, demonstrating the potential for robust and reusable catalytic systems. organic-chemistry.org

Stereoselective Synthesis: While direct stereoselective synthesis of this compound is an emerging area, related research highlights the growing importance of controlling stereochemistry. For instance, the stereoselective synthesis of d,l-α,α′-dioxy-α,α′-di-tert-butylglutaric acid derivatives has been achieved, confirming the feasibility of creating complex, stereochemically defined structures from related precursors. researchgate.net The broader field of asymmetric catalysis is rapidly expanding, with bifunctional catalysts being designed to achieve high enantioselectivity in the synthesis of complex molecules, a principle that is increasingly applicable to nitrile chemistry. frontiersin.org

Integration into Modern Synthetic Approaches (e.g., Flow Chemistry)

The integration of modern technologies like flow chemistry is revolutionizing the synthesis of chemical compounds, including nitriles. Flow chemistry offers significant advantages over traditional batch processing, such as enhanced safety, better process control, and improved scalability. europa.eubeilstein-journals.org

Industrial production of related compounds, such as 2-bromo-3-oxobutanenitrile, already utilizes continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and product purity. A key advantage of flow systems is the ability to safely handle reactive intermediates and perform high-energy reactions by maintaining only a small reaction volume at extreme conditions at any given time. beilstein-journals.org

Recently, a cyanide-free synthesis of aryl nitriles was developed using a continuous flow process. This method uses p-toluenesulfonylmethyl isocyanide (TosMIC) to convert ketones into nitriles under mild conditions with a residence time of just 1.5 minutes. rsc.org This approach not only provides high yields but also significantly improves the safety profile by avoiding highly toxic cyanide reagents, demonstrating a powerful application of flow chemistry in modern nitrile synthesis. rsc.org

Expanded Applications in Advanced Materials and Specialized Chemical Intermediates

The unique chemical structure of this compound, featuring both a ketone and a nitrile group, makes it a highly versatile intermediate for synthesizing a wide array of complex molecules. fishersci.cafishersci.de Its derivatives are increasingly utilized in the development of advanced materials and as precursors for high-value chemicals in the pharmaceutical and agrochemical industries.

Notable applications include:

Heterocycle Synthesis: Oxobutanenitrile derivatives are crucial building blocks for various heterocyclic compounds. They are used in multi-component reactions to synthesize pyrrole-based drug candidates, including those with selective inhibitory activity against cyclooxygenases (COX-2). mdpi.com They also serve as precursors for pyridazino[4,3-b]indoles, which have shown strong inhibitory activity against Mycobacterium tuberculosis. acs.org

Pharmaceutical and Agrochemical Intermediates: The compound and its analogues are used in the synthesis of potential drug candidates for treating cancer and tuberculosis. smolecule.comnih.govnih.gov For example, certain derivatives have been shown to induce apoptosis in cancer cells. In agrochemical research, substituted 4-oxobutanenitrile (B1583811) derivatives are also being investigated. smolecule.com

Advanced Materials: In materials science, the chemical properties of oxobutanenitrile derivatives are being explored for creating advanced polymers and coatings, potentially enhancing durability and resistance to environmental factors. smolecule.com

The following table summarizes some of the key applications of oxobutanenitrile derivatives.

| Application Area | Specific Use / Compound Type | Significance | Reference |

| Medicinal Chemistry | Synthesis of pyrrole-based COX-2 inhibitors | Development of anti-inflammatory drugs | mdpi.com |

| Medicinal Chemistry | Precursors for anti-tuberculosis agents | New treatments for infectious diseases | acs.orgnih.gov |

| Medicinal Chemistry | Synthesis of purine-based CDK inhibitors | Overcoming drug resistance in HER2-positive breast cancers | nih.gov |

| Agrochemicals | Intermediates for novel agrochemicals | Crop protection and enhancement | smolecule.com |

| Materials Science | Building blocks for polymers and coatings | Creation of advanced materials with enhanced properties | smolecule.com |

Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel chemical transformations. Modern chemical research combines experimental techniques with computational modeling to elucidate the complex pathways involved in reactions of this compound and its derivatives.

Researchers employ a variety of methods to probe these mechanisms:

Spectroscopic Analysis: Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize reaction products and intermediates, providing direct evidence for proposed structures and pathways. mdpi.comcdnsciencepub.com Mass spectrometry is also used to analyze fragmentation patterns, which can help identify different tautomeric forms (e.g., keto vs. enol) that exist in equilibrium. unlp.edu.ar

Mechanistic Studies: Detailed experimental studies are conducted to propose and validate reaction mechanisms. For example, the mechanism for the copper-catalyzed synthesis of 4-oxobutanenitriles is believed to involve radicals initiating the reaction from the oxime side, along with the formation of a superoxide (B77818) radical. rsc.org Similarly, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is thought to begin with the deprotonation of the α-CH bond to form an enolate intermediate. acs.org

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are used to predict molecular structures, electron densities, and reaction energetics. unlp.edu.arresearchgate.net These computational models help to explain the stability of different isomers and tautomers and to predict the most likely reaction pathways. unlp.edu.ar Molecular docking studies are also used to simulate how these molecules might bind to biological targets like proteins, which is valuable in drug discovery. mdpi.com

This combined experimental and computational approach provides a powerful toolkit for unraveling the intricate details of oxobutanenitrile chemistry, paving the way for more rational and efficient synthesis design.

Q & A

Q. What methodological frameworks address ethical challenges in studying this compound’s toxicity?

- Methodological Answer : Follow institutional guidelines for hazardous compound handling (e.g., fume hood use, waste disposal). For in vitro toxicity assays, include positive/negative controls and blinded data analysis to reduce bias. Disclose conflicts of interest and adhere to open-data standards by depositing raw toxicity data in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.